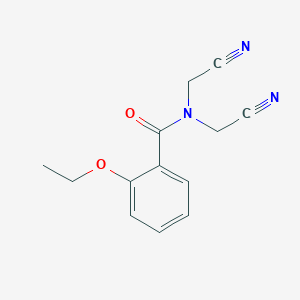amino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide](/img/structure/B14961096.png)
N-(4-chlorophenyl)-4-{[(4-chlorophenyl)carbamoyl](phenyl)amino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-4-{(4-chlorophenyl)carbamoylamino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and multiple functional groups that contribute to its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-{(4-chlorophenyl)carbamoylamino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Chlorophenyl Groups: The chlorophenyl groups can be introduced via nucleophilic aromatic substitution reactions, where a chlorinated aromatic compound reacts with a nucleophile.
Formation of the Carbamoyl Group: The carbamoyl group can be introduced through the reaction of an amine with an isocyanate or carbamoyl chloride.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates under controlled conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chlorophenyl)-4-{(4-chlorophenyl)carbamoylamino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, leading to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenated aromatic compounds with nucleophiles like amines or thiols.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted aromatic compounds with new functional groups.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s quinoline core and functional groups make it a candidate for drug development, particularly for targeting diseases like malaria and cancer.
Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound can be used as a probe to study biological processes, such as enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-4-{(4-chlorophenyl)carbamoylamino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with molecular targets like enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and hydrophobic interactions with these targets, potentially leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Mefloquine: A quinoline-based antimalarial drug.
Uniqueness
N-(4-chlorophenyl)-4-{(4-chlorophenyl)carbamoylamino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C30H26Cl2N4O2 |
|---|---|
Peso molecular |
545.5 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-4-[N-[(4-chlorophenyl)carbamoyl]anilino]-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide |
InChI |
InChI=1S/C30H26Cl2N4O2/c1-20-19-28(36(25-7-3-2-4-8-25)30(38)34-24-17-13-22(32)14-18-24)26-9-5-6-10-27(26)35(20)29(37)33-23-15-11-21(31)12-16-23/h2-18,20,28H,19H2,1H3,(H,33,37)(H,34,38) |
Clave InChI |
CFZKHIXHAKHPBR-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C2=CC=CC=C2N1C(=O)NC3=CC=C(C=C3)Cl)N(C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-fluoro-4-methylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B14961013.png)
![1-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]piperidine-4-carboxamide](/img/structure/B14961019.png)
![2-[(3,5-Dimethylphenyl)carbamoyl]phenyl acetate](/img/structure/B14961026.png)



![N-[2-(morpholin-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B14961079.png)

![N'-[1-(2,4-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide](/img/structure/B14961086.png)
![N-(4-bromophenyl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14961089.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B14961094.png)

![3,3-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B14961106.png)
![1-{[4-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3,5-triazin-2-yl]methyl}piperidine-4-carboxamide](/img/structure/B14961112.png)
